1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl-
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Overview
Description
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- can be compared with other similar compounds, such as:
1-Phenyl-1H-indazole: This compound shares a similar indazole core but lacks the tetrahydro and dimethyl groups, resulting in different biological activities.
4,5,6,7-Tetrahydro-1H-indazole: This compound lacks the phenyl and dimethyl groups, leading to variations in its chemical reactivity and biological properties.
1H-Indazole-4-ol: This compound lacks the tetrahydro and dimethyl groups, making it less hydrophobic and altering its interaction with biological targets.
The unique structural features of 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-6,6-dimethyl-1-phenyl- contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1384426-35-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-ol |
InChI |
InChI=1S/C15H18N2O/c1-15(2)8-13-12(14(18)9-15)10-16-17(13)11-6-4-3-5-7-11/h3-7,10,14,18H,8-9H2,1-2H3 |
InChI Key |
CZODQRBCMSDEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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